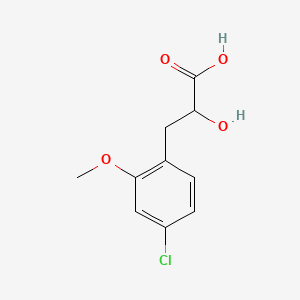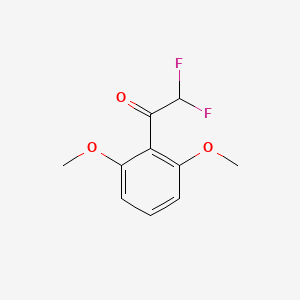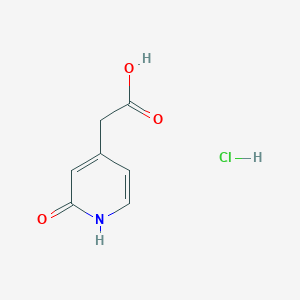![molecular formula C8H14N2O B13602244 6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
6-Azabicyclo[3.2.1]octane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azabicyclo[3.2.1]octane-6-carboxamide is a nitrogen-containing heterocyclic compound. This bicyclic structure is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane-6-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azabicyclo[3.2.1]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Azabicyclo[3.2.1]octane-6-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their wide array of biological activities.
Uniqueness
6-Azabicyclo[3.2.1]octane-6-carboxamide is unique due to its specific bicyclic structure and the presence of a carboxamide group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
6-azabicyclo[3.2.1]octane-6-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-8(11)10-5-6-2-1-3-7(10)4-6/h6-7H,1-5H2,(H2,9,11) |
InChI-Schlüssel |
MDTFZJQQBFUVRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)N(C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


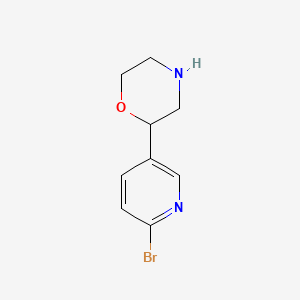
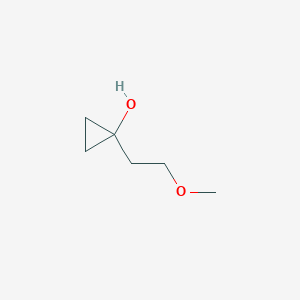
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
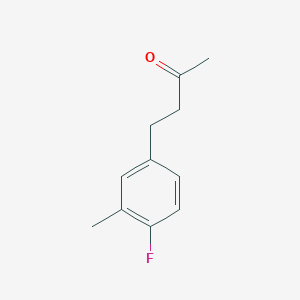
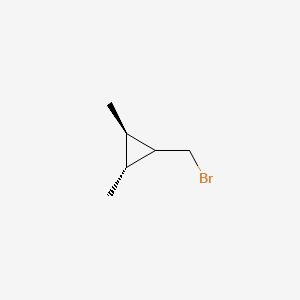
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
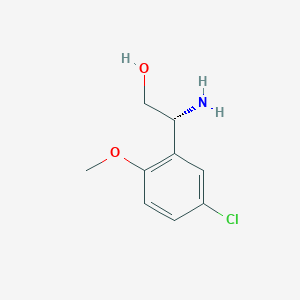
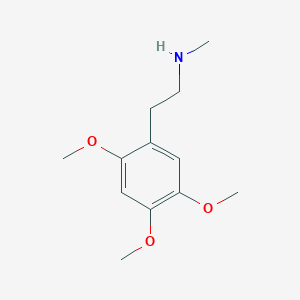

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

